

Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 4-bromopiperidine-1-carboxylate*

Cat. No.: *B069245*

[Get Quote](#)

An In-Depth Technical Guide to **Benzyl 4-bromopiperidine-1-carboxylate**: Properties, Synthesis, and Applications

Abstract

Benzyl 4-bromopiperidine-1-carboxylate is a pivotal synthetic intermediate within the domain of medicinal chemistry and organic synthesis. As a derivative of the piperidine heterocyclic system, a scaffold prevalent in numerous FDA-approved pharmaceuticals, this compound offers a versatile platform for the development of complex molecular architectures.^[1] Its structure incorporates a benzyl-protected amine, which provides stability and allows for selective deprotection, and a reactive bromine atom at the 4-position, serving as a key handle for nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, and core reactivity. Furthermore, it details its applications in drug discovery, supported by established experimental protocols and critical safety information for researchers and drug development professionals.

Compound Identification

A clear identification is fundamental for the accurate use and sourcing of any chemical reagent.

Identifier	Value
Chemical Name	Benzyl 4-bromopiperidine-1-carboxylate
Synonyms	4-bromo-N-Z-piperidine, N-Cbz-4-bromopiperidine, 4-bromopiperidine-1-carboxylic acid benzyl ester[2]
CAS Number	166953-64-6[2]
Molecular Formula	C ₁₃ H ₁₆ BrNO ₂ [2]
Molecular Weight	298.18 g/mol [2]
MDL Number	MFCD02681990[2]

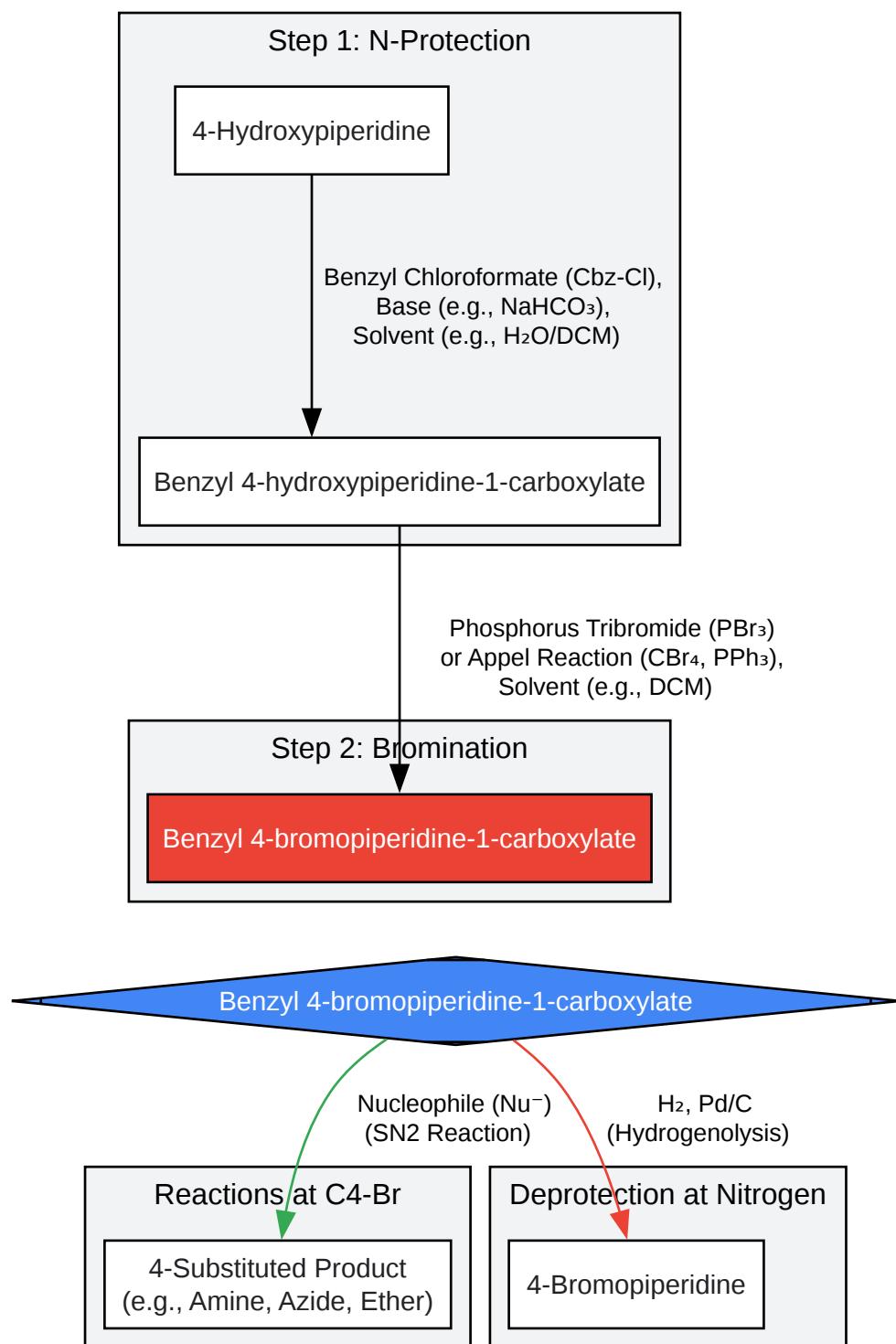
Physicochemical Properties

The physical properties of **Benzyl 4-bromopiperidine-1-carboxylate** are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Melting Point	144 °C	[2]
Density	1.374 g/mL at 25 °C	[2]
Flash Point	>230 °F (>110 °C)	[2]
Boiling Point	Not extensively documented.	
Appearance	Typically a solid at room temperature, given its melting point.	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	

Spectroscopic Profile (Predicted)

While a definitive public spectrum is not available, the structural features of **Benzyl 4-bromopiperidine-1-carboxylate** allow for a reliable prediction of its key spectroscopic characteristics, essential for its identification and quality control.


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main structural motifs.
 - Aromatic Protons: A multiplet between δ 7.2-7.4 ppm integrating to 5H, corresponding to the phenyl ring of the benzyl group.
 - Benzylic Protons: A singlet around δ 5.1 ppm integrating to 2H for the $-\text{CH}_2-$ group of the benzyl carbamate.
 - Piperidine Protons: A series of multiplets between δ 1.8-4.2 ppm. The proton at the bromine-bearing carbon (C4) would appear as a multiplet around δ 4.0-4.2 ppm. The other piperidine ring protons would resonate at different chemical shifts due to the ring conformation and electronic effects of the substituents.
- ^{13}C NMR: The carbon spectrum will corroborate the structure with signals for:
 - Aromatic Carbons: Multiple signals between δ 127-137 ppm.
 - Benzylic Carbon: A signal around δ 67 ppm.
 - Carbamate Carbonyl: A signal in the range of δ 154-156 ppm.
 - Piperidine Carbons: Signals for the five distinct piperidine carbons, with the C4 carbon attached to bromine expected to be in the δ 45-55 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.
 - C=O Stretch: A strong absorption band around $1690\text{-}1710\text{ cm}^{-1}$ for the carbamate carbonyl group.
 - C-N Stretch: A band in the $1220\text{-}1250\text{ cm}^{-1}$ region.
 - C-Br Stretch: A signal in the fingerprint region, typically around $500\text{-}600\text{ cm}^{-1}$.

- Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion peak. A characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) would be observed for the molecular ion ($[\text{M}]^+$ and $[\text{M}+2]^+$) and any bromine-containing fragments. A prominent fragment would likely be the tropylidium ion at m/z 91, corresponding to the benzyl group.

Synthesis and Reactivity

Synthetic Strategy

The synthesis of **Benzyl 4-bromopiperidine-1-carboxylate** is typically achieved from commercially available precursors. A common and efficient pathway involves the protection of a functionalized piperidine followed by halogenation. The causality behind this choice is to first install the stable carbamate protecting group, which prevents side reactions at the nitrogen atom during the subsequent and more reactive bromination step.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Benzyl 4-bromopiperidine-1-carboxylate | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [Physical and chemical properties of Benzyl 4-bromopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069245#physical-and-chemical-properties-of-benzyl-4-bromopiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

